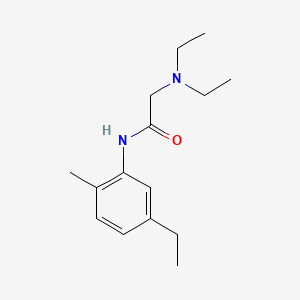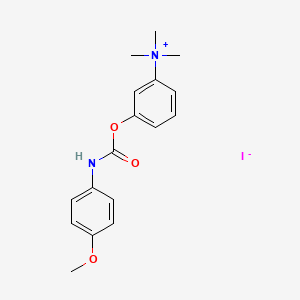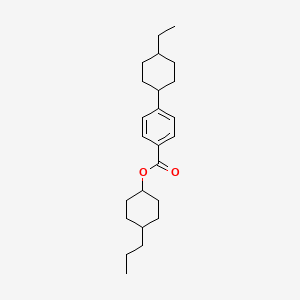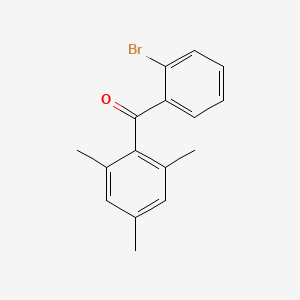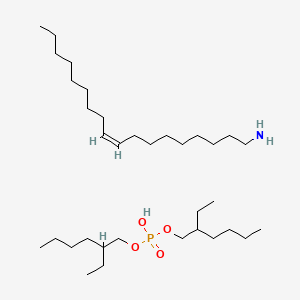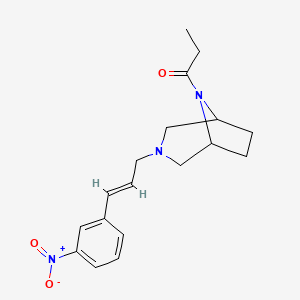
3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[32This compound features a nitrophenyl group, a propenyl chain, and a diazabicyclo octane ring, making it a subject of interest in synthetic chemistry and pharmacology .
Vorbereitungsmethoden
The synthesis of 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl propenyl intermediate, followed by its coupling with the diazabicyclo octane moiety under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the diazabicyclo octane ring can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrophenyl derivatives and diazabicyclo octane analogs. Compared to these compounds, 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 1-Propanone,1-[3-[3-(4-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- and 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- .
Eigenschaften
CAS-Nummer |
63990-46-5 |
|---|---|
Molekularformel |
C18H23N3O3 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[3-[(E)-3-(3-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O3/c1-2-18(22)20-16-8-9-17(20)13-19(12-16)10-4-6-14-5-3-7-15(11-14)21(23)24/h3-7,11,16-17H,2,8-10,12-13H2,1H3/b6-4+ |
InChI-Schlüssel |
WPKXQUCVSYGYFP-GQCTYLIASA-N |
Isomerische SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



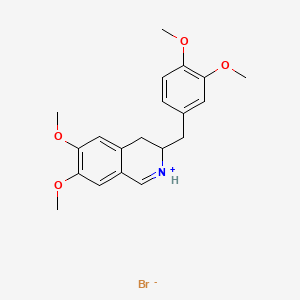
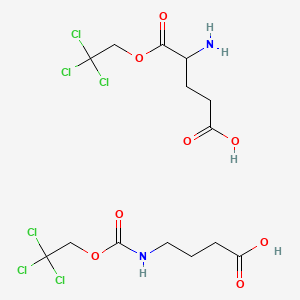


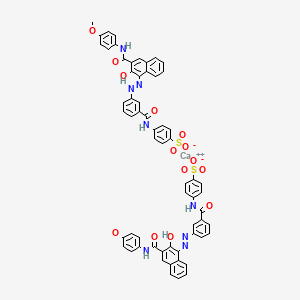
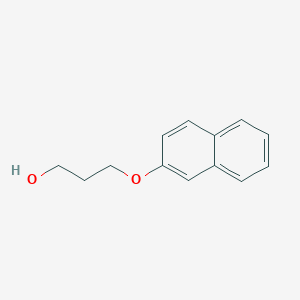
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
